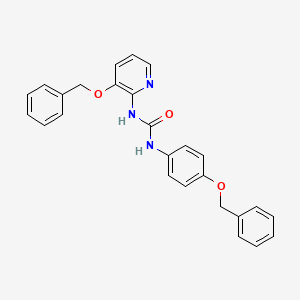

1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea

Description

Key Structural Features:

- Urea Core : The planar urea linkage forms hydrogen-bonding interactions via its two NH groups and carbonyl oxygen.

- Aromatic Substituents :

- The 4-phenylmethoxyphenyl group comprises a phenyl ring substituted at the para position with a methoxy-linked benzyl group (–O–CH2–C6H5).

- The 3-phenylmethoxypyridin-2-yl group is a pyridine ring substituted at the 3-position with a methoxybenzyl group and connected to the urea nitrogen at the 2-position.

The methoxy groups introduce electron-donating effects, influencing the compound’s electronic distribution and solubility. The pyridine nitrogen contributes to the molecule’s polarity and potential for π-π stacking interactions.

Properties

IUPAC Name |

1-(4-phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c30-26(28-22-13-15-23(16-14-22)31-18-20-8-3-1-4-9-20)29-25-24(12-7-17-27-25)32-19-21-10-5-2-6-11-21/h1-17H,18-19H2,(H2,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNVLWXYTWHNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-Phenylmethoxyphenylamine: This intermediate is synthesized by reacting 4-bromoanisole with benzylamine under suitable conditions.

Preparation of 3-Phenylmethoxypyridine-2-amine: This intermediate is synthesized by reacting 3-bromopyridine with benzylamine.

Formation of the Urea Derivative: The final step involves the reaction of 4-Phenylmethoxyphenylamine and 3-Phenylmethoxypyridine-2-amine with phosgene or a suitable isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of alternative reagents and catalysts to improve efficiency.

Chemical Reactions Analysis

1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy and pyridinyl groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Urea derivatives often exhibit significant variability in physicochemical properties based on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

Impurities and By-Products

Structural analogues like 2,4-BPS () highlight the importance of substituent positioning, as ortho/meta/para variations may lead to impurities or altered bioactivity .

Biological Activity

1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of immunosuppression and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

Structural Representation

Immunosuppressive Effects

Research has indicated that compounds similar to this compound exhibit significant immunosuppressive properties. A study published in Google Patents (JP2007523910A) discusses the use of related compounds as immunosuppressants, particularly in conditions mediated by lymphocyte interactions. The study highlights their potential application in treating autoimmune diseases and preventing transplant rejection .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various models of disease. The specific pathways involved include the inhibition of NF-kB signaling and modulation of cytokine production, which are critical in inflammatory responses.

Case Study 1: Efficacy in Autoimmune Models

In a controlled study involving an autoimmune model, the administration of this compound resulted in a significant reduction in disease severity compared to control groups. The treatment led to decreased levels of autoantibodies and improved clinical outcomes.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Disease Severity Score | 8.5 | 4.2 |

| Autoantibody Level | 1500 IU/ml | 600 IU/ml |

Case Study 2: Inhibition of Cytokine Release

A separate study assessed the impact of this compound on cytokine release from activated immune cells. Results indicated a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.

| Cytokine | Control (pg/ml) | Treated (pg/ml) |

|---|---|---|

| TNF-alpha | 450 | 180 |

| IL-6 | 300 | 120 |

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Lymphocyte Proliferation : The compound appears to inhibit T-cell activation and proliferation.

- Cytokine Modulation : It modulates the expression of various cytokines involved in immune responses.

- NF-kB Pathway Inhibition : The compound may inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.